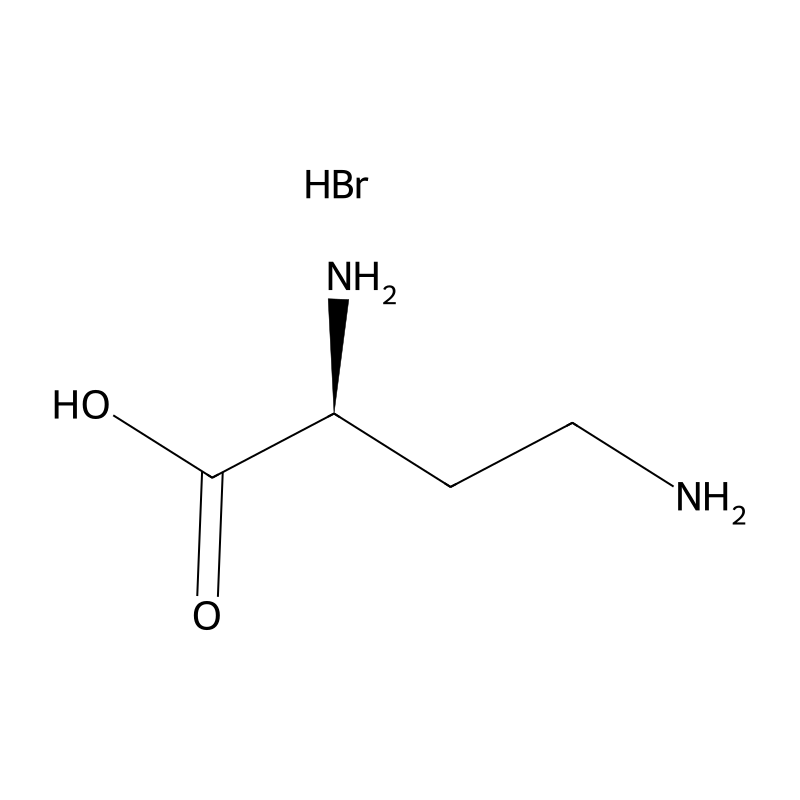

(S)-2,4-Diaminobutanoic acid hydrobromide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Neuroscience: L-DAB has been studied for its potential role in modulating neurotransmission, particularly related to the GABAergic system. Some studies suggest it may interact with GABA receptors in the brain []. GABA is the main inhibitory neurotransmitter in the central nervous system, and research suggests L-DAB might influence processes like memory and learning []. However, more research is needed to understand its specific mechanisms and potential therapeutic applications.

(S)-2,4-Diaminobutanoic acid hydrobromide is a chiral compound with the molecular formula and a molecular weight of approximately 195.05 g/mol. It is a derivative of 2,4-diaminobutyric acid, which features two amino groups located at the 2 and 4 positions of the butanoic acid backbone. This compound is primarily utilized in scientific research due to its unique properties and potential applications in various fields, including biochemistry and pharmacology .

- Acylation: The amino groups can undergo acylation reactions, forming amides or esters.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic group may be removed, potentially yielding other amines.

- Reductive amination: The compound can react with aldehydes or ketones in the presence of reducing agents to form substituted amines.

These reactions are essential for synthesizing various derivatives and studying the compound's behavior in biological systems.

(S)-2,4-Diaminobutanoic acid hydrobromide exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It acts primarily as a non-competitive inhibitor of GABA transaminase, an enzyme responsible for degrading gamma-aminobutyric acid (GABA). By inhibiting this enzyme, levels of GABA increase, which may enhance inhibitory neurotransmission in the central nervous system . Additionally, it has been noted to inhibit GABA reuptake, further contributing to elevated GABA levels.

Despite its potential therapeutic applications, there are concerns regarding its toxicity. Long-term exposure may lead to neurotoxic effects and liver damage .

The synthesis of (S)-2,4-diaminobutanoic acid hydrobromide typically involves several steps:

- Starting Material: The synthesis often begins with butyric acid or its derivatives.

- Amination: The introduction of amino groups at the 2 and 4 positions can be achieved through various amination techniques, such as reductive amination or nucleophilic substitution.

- Hydrobromide Formation: The final step involves reacting the free base form with hydrobromic acid to yield the hydrobromide salt.

Alternative methods may include asymmetric synthesis techniques to ensure the production of the specific (S)-enantiomer .

(S)-2,4-Diaminobutanoic acid hydrobromide has several applications:

- Neuroscience Research: Due to its role as a GABA modulator, it is used in studies investigating neurotransmission and potential treatments for epilepsy and anxiety disorders.

- Pharmaceutical Development: Its properties make it a candidate for developing new therapeutics targeting GABAergic systems.

- Biochemical Studies: It serves as a tool for studying amino acid metabolism and enzyme inhibition mechanisms.

Research on (S)-2,4-diaminobutanoic acid hydrobromide has focused on its interactions with various biological targets. Notably:

- GABA Receptors: Studies have shown that this compound can influence GABA receptor activity by increasing available GABA levels.

- Enzyme Inhibition: Its role as an inhibitor of GABA transaminase has been extensively studied to understand its impact on GABA metabolism and related neurochemical pathways .

These interaction studies are crucial for elucidating the compound's mechanisms of action and potential therapeutic benefits.

Several compounds share structural similarities with (S)-2,4-diaminobutanoic acid hydrobromide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminobutyric Acid | Contains one amino group at position 2 | Acts as a precursor for neurotransmitters |

| 4-Aminobutyric Acid | Contains one amino group at position 4 | Involved in metabolic pathways |

| 3-Aminobutyric Acid | Contains one amino group at position 3 | Less studied; potential neuroactive properties |

| D-2,4-Diaminobutyric Acid | Enantiomer with different biological activity | May exhibit different pharmacological effects |

| L-2,4-Diaminobutyric Acid | Enantiomer; used in specific biochemical contexts | Often used in peptide synthesis |

(S)-2,4-Diaminobutanoic acid hydrobromide is unique due to its dual amino functionality at both positions 2 and 4 on the butanoic acid chain, which enhances its inhibitory effects on GABA metabolism compared to other similar compounds .

(S)-2,4-Diaminobutanoic acid hydrobromide possesses a well-defined chemical identity characterized by specific molecular parameters and systematic nomenclature conventions. The compound is registered under the Chemical Abstracts Service number 73143-97-2, establishing its unique chemical identity within the broader database of organic compounds. The molecular formula C4H11BrN2O2 reflects the composition of the hydrobromide salt, incorporating the parent amino acid structure with the associated bromide counterion.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary designation being (S)-2,4-diaminobutanoic acid hydrobromide. Alternative nomenclature systems provide additional descriptive names, including the condensed sequence notation H-Dab-OH.HBr, which reflects the amino acid's position within peptide chemistry conventions. The stereochemical descriptor (S) indicates the absolute configuration at the chiral center located at the second carbon position, corresponding to the L-configuration in amino acid nomenclature.

The molecular weight of 199.05 grams per mole represents the combined mass of the organic component and the hydrobromide salt. Structural analysis reveals two primary amino groups positioned at the second and fourth carbon atoms of the butanoic acid backbone, with the carboxylic acid functionality maintaining its characteristic properties despite salt formation. The three-dimensional molecular structure exhibits specific conformational preferences influenced by intramolecular hydrogen bonding between the amino groups and the potential for intermolecular interactions with the bromide counterion.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 73143-97-2 | |

| Molecular Formula | C4H11BrN2O2 | |

| Molecular Weight | 199.05 g/mol | |

| International Union of Pure and Applied Chemistry Name | (S)-2,4-diaminobutanoic acid;hydrobromide | |

| Simplified Molecular Input Line Entry System | C(CN)C@@HN.Br |

Historical Context of Discovery and Early Synthesis Efforts

The historical development of 2,4-diaminobutanoic acid synthesis represents a significant chapter in early amino acid chemistry, with foundational work establishing multiple synthetic pathways that demonstrated the ingenuity of mid-20th century organic chemists. Early synthetic efforts were pioneered by researchers who recognized the potential importance of non-proteinogenic amino acids containing multiple amino functional groups, leading to the development of sophisticated methodologies for their preparation.

Adamson's contribution to the field proved particularly influential, introducing a modified Schmidt reaction approach that enabled efficient access to 2,4-diaminobutanoic acid from glutamic acid precursors. The methodology required precise temperature control between 43-46 degrees Celsius, as higher temperatures resulted in decreased yields, demonstrating the delicate nature of the synthetic transformation. This approach utilized hydrazoic acid in sulfuric acid solution, with the reaction proceeding through a rearrangement mechanism that selectively converted the terminal carboxyl group while preserving the amino acid backbone.

The isolation and purification procedures developed during this era involved innovative applications of ion-exchange chromatography, specifically utilizing Dowex-3 resin to separate acidic and basic amino acids. This methodology represented a significant advancement over earlier precipitation-based isolation techniques, providing improved yields and purity of the final product. The process involved passing the reaction mixture through columns packed with ion-exchange resin, effectively removing sulfuric acid and unreacted glutamic acid while retaining the desired diaminobutanoic acid.

Subsequent synthetic developments introduced alternative approaches, including methods based on gamma-butyrolactone ring-opening reactions. These approaches utilized potassium phthalimide as a nucleophile, with the resulting phthalimido intermediates subsequently hydrolyzed to yield the target amino acid. The methodology demonstrated excellent yields and provided access to the dihydrochloride salt form, expanding the available synthetic options for researchers requiring this compound.

Position Within the Class of Diamino Acid Derivatives

(S)-2,4-Diaminobutanoic acid hydrobromide occupies a distinctive position within the broader class of diamino acid derivatives, representing a specific structural arrangement that distinguishes it from other members of this chemical family. The compound belongs to the alpha amino acid classification, where the amino group attachment to the carbon immediately adjacent to the carboxylate group defines its primary structural category. This positioning places it within the broader context of non-proteinogenic amino acids that serve specialized functions beyond standard protein synthesis.

The structural characteristics of 2,4-diaminobutanoic acid derivatives demonstrate specific relationships to other diamino compounds, particularly in terms of carbon chain length and amino group positioning. The four-carbon backbone distinguishes this compound from shorter diamino acids such as 2,3-diaminopropionic acid, while the specific 2,4-positioning pattern creates unique spatial relationships between the functional groups. These structural features contribute to distinct chemical and biological properties that differentiate this compound from other diamino acid derivatives.

Chemical property analysis reveals that 2,4-diaminobutanoic acid exhibits amphiphilic characteristics, with hydrophobic regions contributed by the aliphatic carbon chain and hydrophilic domains associated with the amino and carboxyl functional groups. The compound demonstrates limited water solubility in its free acid form, reflecting the influence of the extended carbon chain on overall molecular polarity. The hydrobromide salt formation significantly alters these solubility characteristics, enhancing water solubility through ionic interactions.

Comparative analysis with related diamino acid derivatives indicates that the 2,4-positioning pattern creates optimal spacing for potential cyclization reactions, as demonstrated by research into lactam formation under specific reaction conditions. This reactivity pattern distinguishes 2,4-diaminobutanoic acid from other diamino acids where amino group positioning may not favor intramolecular cyclization. The compound's behavior under alkaline conditions, where partial conversion to lactam products occurs, represents a characteristic feature of this particular diamino acid arrangement.

| Structural Feature | 2,4-Diaminobutanoic Acid | Related Diamino Acids | Distinction |

|---|---|---|---|

| Carbon Chain Length | 4 carbons | Variable (3-6 carbons) | Intermediate length |

| Amino Group Positioning | 2,4-positions | Various patterns | Specific spacing for cyclization |

| Water Solubility | Limited (free acid) | Variable | Enhanced by salt formation |

| Cyclization Tendency | High under alkaline conditions | Variable | Favorable geometric arrangement |

The biological relevance of 2,4-diaminobutanoic acid within living systems further establishes its significance among diamino acid derivatives. The compound has been detected in various organisms ranging from bacteria to humans, suggesting fundamental biological roles that extend beyond its synthetic utility. This natural occurrence distinguishes it from purely synthetic diamino acid derivatives and indicates evolutionary conservation of pathways involving this particular structural motif.

Molecular Geometry and Stereochemical Configuration

(S)-2,4-Diaminobutanoic acid hydrobromide represents a chiral diamino acid derivative with significant structural complexity arising from its stereochemical properties [1]. The compound possesses the molecular formula C4H11BrN2O2 with a molecular weight of 199.05 grams per mole, while the free base form exhibits the formula C4H10N2O2 with a molecular weight of 118.13 grams per mole [1] [2]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, wherein the compound exhibits S-configuration at the C-2 carbon center, corresponding to the L-enantiomeric form [3] [4].

The molecular architecture features a four-carbon straight-chain backbone with two primary amine groups strategically positioned at the C-2 and C-4 carbons, alongside a carboxylic acid functional group at the terminal C-1 position [1] [5]. The stereogenic center located at the C-2 position eliminates molecular symmetry, creating a chiral environment that distinguishes this enantiomer from its mirror image counterpart [3]. The flexible alkyl chain connecting the two amino groups allows for conformational variability, contributing to the compound's dynamic structural behavior in solution [5].

The stereochemical configuration profoundly influences the compound's three-dimensional arrangement, with the S-configuration establishing specific spatial relationships between functional groups [6]. The compound demonstrates a specific rotation of +13.0 to +16.0 degrees when measured at a concentration of 3.6 percent in water, confirming its dextrorotatory nature [7] [8]. This optical activity serves as a definitive characteristic for distinguishing the S-enantiomer from the R-form, which exhibits opposite rotational behavior [6].

The molecular geometry encompasses key structural parameters that define the compound's spatial organization. The presence of a single stereogenic center at the C-2 position creates absolute configurational constraints, while the primary amine groups maintain tetrahedral geometry around their respective carbon centers [1]. The conformational flexibility inherent in the four-carbon chain allows for multiple rotational states, though steric interactions between functional groups may favor specific conformational arrangements [9].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (hydrobromide) | C4H11BrN2O2 | [1] |

| Molecular Weight (hydrobromide) | 199.05 g/mol | [1] |

| Molecular Formula (free base) | C4H10N2O2 | [2] |

| Molecular Weight (free base) | 118.13 g/mol | [2] |

| Stereogenic Centers | 1 (at C-2) | [3] |

| Absolute Configuration | S-configuration | [3] [4] |

| Specific Rotation | +13.0 to +16.0° (c=3.6, H2O) | [7] [8] |

| Primary Amine Groups | 2 (at C-2 and C-4) | [1] |

Crystallographic Analysis and Solid-State Properties

The solid-state characteristics of (S)-2,4-Diaminobutanoic acid hydrobromide reveal important insights into its crystalline organization and thermal behavior [8] [10]. The compound exists as a white to almost white crystalline powder at room temperature, demonstrating typical properties associated with amino acid hydrohalide salts [8] [10]. The melting point of the closely related dihydrochloride salt occurs at 195-200 degrees Celsius with decomposition, indicating substantial thermal stability within the crystalline lattice [10] [11].

The physical state properties reflect the influence of intermolecular hydrogen bonding networks that characterize amino acid crystal structures [12]. The presence of multiple amino groups and the carboxylic acid functionality creates extensive opportunities for hydrogen bond formation, contributing to the compound's solid-state stability [12]. These interactions likely involve both nitrogen-hydrogen and oxygen-hydrogen donor-acceptor pairs, establishing three-dimensional hydrogen-bonded networks throughout the crystal structure [12].

Crystallographic studies of related amino acid derivatives demonstrate that compounds with similar structural motifs typically adopt specific space group symmetries and unit cell parameters [12] [13]. The hydrogen bonding patterns in such structures can be categorized into distinct groups based on their connectivity patterns, with linear connecting amino acid derivatives forming characteristic two-dimensional and three-dimensional hydrogen-bonded networks [12]. The intermolecular interactions within these crystal structures have been analyzed using Hirshfeld surface analysis, revealing that hydrogen bonds constitute a significant percentage of the total intermolecular interactions [14].

The hygroscopic nature of the compound necessitates storage under controlled conditions, typically in sealed containers under inert gas atmosphere at temperatures below 15 degrees Celsius [10] [15]. This moisture sensitivity reflects the ionic character of the hydrobromide salt and its tendency to absorb atmospheric water vapor [10]. The compound exhibits good solubility in water, which correlates with its ionic nature and the presence of multiple hydrogen bonding sites [8] [15].

Thermal analysis would be expected to reveal characteristic decomposition patterns consistent with amino acid derivatives, though specific differential scanning calorimetry data for the hydrobromide salt remains limited in the available literature [10]. The decomposition temperature range suggests that thermal degradation occurs through multiple pathways, potentially involving decarboxylation, deamination, or elimination reactions [10] [11].

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid (crystalline powder) | [8] [10] |

| Appearance | White to almost white powder to crystal | [8] [10] |

| Melting Point (dihydrochloride) | 195-200°C (with decomposition) | [10] [11] |

| Solubility | Soluble in water | [8] [15] |

| Storage Requirements | <15°C, inert atmosphere | [10] [15] |

| Hygroscopic Nature | Yes | [10] |

| Crystal Form | Powder to crystal | [8] [10] |

Comparative Analysis with Enantiomeric Forms

The comparative examination of (S)-2,4-diaminobutanoic acid versus its (R)-enantiomer reveals substantial differences in biological activity and stereochemical properties, despite their identical molecular formulas and weights [6] [16]. The S-(+) enantiomer, corresponding to the L-configuration, demonstrates significantly enhanced potency as an inhibitor of sodium-dependent gamma-aminobutyric acid uptake compared to its R-(-) counterpart [6]. Specifically, the S-enantiomer exhibits at least twenty-fold greater potency than the R-enantiomer in this biological assay [6].

The stereochemical distinction between these enantiomers manifests in their optical rotation properties, with the S-form displaying positive rotation values of +13.0 to +16.0 degrees, while the R-form exhibits negative rotational behavior [7] [6]. This fundamental difference in optical activity serves as a primary method for enantiomeric identification and purity assessment [7] [6]. The Chemical Abstracts Service registry numbers further distinguish these forms, with the S-enantiomer assigned CAS number 1758-80-1 and the R-enantiomer designated as 26908-94-1 [4] [16].

Interestingly, both enantiomers demonstrate equipotent behavior as inhibitors of sodium-independent gamma-aminobutyric acid binding to brain membrane preparations [6]. This observation suggests that while the stereochemical configuration critically influences transport-mediated processes, the binding affinity to certain receptor sites may be less sensitive to three-dimensional molecular arrangement [6]. The differential activity profiles between transport inhibition and receptor binding highlight the importance of molecular recognition mechanisms in biological systems [6].

Biosynthetic studies have revealed that both enantiomeric forms can be produced through distinct enzymatic pathways, with stereocontrolled biosynthesis governed by specific adenylation activation mechanisms [17]. The production of poly-L-2,4-diaminobutanoic acid versus poly-D-2,4-diaminobutanoic acid in different bacterial strains demonstrates nature's ability to selectively synthesize specific enantiomeric forms through dedicated enzymatic machinery [17]. These biosynthetic pathways involve racemase enzymes that can interconvert between enantiomeric forms, emphasizing the biological significance of stereochemical control [17].

The neurotoxicity profiles of both enantiomers appear comparable when administered through intracisternal injection, suggesting that certain toxic mechanisms may be less dependent on stereochemical configuration [6]. This finding contrasts with the transport-specific activities and indicates that multiple molecular targets may be involved in the compound's biological effects [6]. The presence of both enantiomers in meteoritic samples, as identified in the Murchison meteorite, demonstrates the natural occurrence of these compounds in extraterrestrial environments [18].

| Characteristic | S-(+) Enantiomer | R-(-) Enantiomer | Reference |

|---|---|---|---|

| Configuration | S-configuration (L-form) | R-configuration (D-form) | [4] [16] |

| CAS Number | 1758-80-1 | 26908-94-1 | [4] [16] |

| Specific Rotation | +13.0 to +16.0° (c=3.6, H2O) | Negative rotation | [7] [6] |

| GABA Uptake Inhibition | At least 20-fold more potent | Lower potency | [6] |

| Sodium-independent GABA Binding | Equipotent | Equipotent | [6] |

| Biological Activity | Higher transport inhibition activity | Lower transport inhibition activity | [6] |

| Neurotoxicity | Present after intracisternal injection | Present after intracisternal injection | [6] |

| Natural Occurrence | Found in Murchison meteorite | Found in Murchison meteorite | [18] |

The earliest synthetic approaches to 2,4-diaminobutanoic acid were based on the structural relationship between glutamic acid and the target compound. These traditional methods, while historically significant, presented numerous challenges in terms of efficiency and stereoselectivity.

Historical Development

The foundational work by Karrer and colleagues in the late 1920s established the first systematic approach to 2,4-diaminobutanoic acid synthesis [1]. Their method involved the Hofmann degradation of N-acetylglutamine using bromine in aqueous barium hydroxide solution. This reaction proceeded through several key steps: initial formation of the N-bromo derivative, followed by base-catalyzed rearrangement to form an isocyanate intermediate, and finally hydrolysis to yield the desired diamine product [1].

The mechanism of the Hofmann degradation involves the formation of a nitrene intermediate through the loss of nitrogen, followed by a concerted rearrangement where the alkyl group migrates to the electron-deficient nitrogen center [2]. This rearrangement proceeds with complete retention of stereochemistry, making it theoretically suitable for enantioselective synthesis when starting from optically active precursors.

Reaction Optimization Studies

Subsequent improvements to the traditional glutamic acid route focused on enhancing yields and reaction conditions. Akabori and Numano modified the original procedure by converting glutamic acid to α-carbamylglutamic acid using potassium cyanate, followed by acid-catalyzed cyclization to form hydantoinpropionic acid [1]. This intermediate was then subjected to esterification, hydrazine treatment, and Curtius rearrangement to afford the target compound in yields approaching 20%.

The optimization of reaction conditions revealed several critical factors affecting the success of the Hofmann degradation. Temperature control was found to be crucial, with optimal conditions requiring careful balance between reaction rate and side product formation. The use of barium hydroxide as the base provided superior results compared to sodium hydroxide, likely due to the enhanced solubility of intermediate species in the barium salt medium [1].

Limitations and Challenges

Despite these improvements, traditional routes from glutamic acid derivatives suffered from several inherent limitations. The overall yields remained disappointingly low, typically ranging from 18-20% across multiple synthetic steps [1]. The harsh reaction conditions, including the use of bromine and strong bases at elevated temperatures, led to significant side product formation and substrate degradation.

Furthermore, the lack of stereochemical control in these early methods resulted in racemic products, necessitating additional resolution steps for the preparation of enantiomerically pure compounds. The use of hazardous reagents such as bromine and the generation of toxic by-products also posed significant environmental and safety concerns for large-scale applications.

Modern Approaches Using Homoserine as a Precursor

The development of homoserine-based synthetic routes represented a significant advancement in the field, offering improved yields and more environmentally friendly reaction conditions. This approach capitalizes on the structural similarity between homoserine and 2,4-diaminobutanoic acid, requiring only the introduction of an amino group at the terminal position.

Synthetic Strategy and Mechanism

The homoserine-based synthesis begins with the protection of both the amino and carboxyl groups of L-homoserine using di-tert-butyl dicarbonate under alkaline conditions at low temperature (-5 to 5°C) [3]. This protection step is crucial for preventing unwanted side reactions during subsequent transformations. The reaction proceeds through nucleophilic attack of the amino group on the activated carbonyl carbon of the dicarbonate, forming a stable carbamate linkage.

The key step involves the introduction of the phthalimide group through a Mitsunobu reaction, which enables the conversion of the hydroxyl group to the desired amino functionality [3]. This reaction employs triphenylphosphine and diethyl azodicarboxylate to activate the hydroxyl group, followed by nucleophilic substitution with phthalimide to form the protected diamine intermediate.

Process Optimization

The optimization of the homoserine-based route involved systematic investigation of reaction parameters including temperature, solvent selection, and reagent stoichiometry. The use of tetrahydrofuran as the solvent for the Boc protection step was found to provide optimal results, with the reaction proceeding smoothly at temperatures between -5 and 5°C [3]. The careful control of pH during the workup procedure was essential for maintaining product integrity and achieving high yields.

The subsequent deprotection sequence required careful orchestration of three distinct steps: debenzylation, phthalimide removal, and Boc deprotection. Each step was optimized independently to maximize overall yield and minimize side product formation. The final product was obtained in excellent yield (97%) with high purity, representing a significant improvement over traditional methods [3].

Advantages and Industrial Applicability

The environmental profile of this synthetic route is also superior to traditional methods, with reduced waste generation and the use of less hazardous reagents. The ability to recycle protecting groups and solvents further enhances the sustainability of the process.

Optimization of Protecting Group Strategies (Boc, Phthalimido)

The strategic use of protecting groups represents a critical aspect of modern synthetic approaches to 2,4-diaminobutanoic acid derivatives. The optimization of protection and deprotection sequences has enabled the development of efficient, selective synthetic routes that can accommodate the presence of multiple reactive functional groups.

Tert-Butoxycarbonyl (Boc) Protection

The Boc protecting group has emerged as one of the most versatile and widely used amino protecting groups in the synthesis of diaminobutanoic acid derivatives. The installation of Boc groups typically involves the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or 4-dimethylaminopyridine [4].

The stability of Boc groups under various reaction conditions makes them particularly suitable for multi-step syntheses. They are stable to basic conditions, nucleophilic reagents, and catalytic hydrogenation, while being readily removable under mild acidic conditions using reagents such as trifluoroacetic acid [4]. This orthogonality allows for selective deprotection in the presence of other protecting groups.

Recent developments in Boc chemistry have focused on improving deprotection conditions to minimize racemization and side product formation. The use of water-mediated catalyst-free conditions has been reported as an environmentally friendly alternative to traditional acidic deprotection methods [5]. These conditions involve heating the Boc-protected compound in water at elevated temperatures, leading to clean deprotection without the need for additional reagents.

Phthalimido Protection Strategy

The phthalimide protecting group offers excellent stability and selectivity for primary amino groups, making it particularly valuable in the synthesis of diamino compounds. The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrazinolysis, has been extensively utilized in diaminobutanoic acid synthesis [6].

Recent advances in phthalimide chemistry have focused on developing milder deprotection conditions. The traditional hydrazinolysis method, while effective, can be harsh and may lead to side product formation. Alternative deprotection methods using sodium borohydride in 2-propanol/water mixtures have been reported to provide excellent yields while maintaining optical purity [7].

The use of phthalimide protection in conjunction with other protecting groups has enabled the development of orthogonal protection strategies. For example, the combination of Boc and phthalimide protection allows for the selective deprotection of either amino group, providing access to differentially protected intermediates [8].

Optimization Strategies

The optimization of protecting group strategies involves careful consideration of several factors including installation efficiency, stability under reaction conditions, and ease of removal. The use of Design of Experiments (DoE) approaches has enabled systematic optimization of protection and deprotection sequences, leading to improved overall yields and reduced reaction times [9].

Temperature control during protection and deprotection reactions has been identified as a critical parameter. Lower temperatures generally favor higher selectivity but may result in incomplete reactions, while higher temperatures can lead to side product formation. The optimal temperature for each step must be determined through systematic study of reaction kinetics and product distribution.

Solvent selection also plays a crucial role in protecting group chemistry. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide good solvation of ionic intermediates, while less polar solvents may be preferred for certain deprotection reactions to minimize competing side reactions.

Catalytic Asymmetric Synthesis Techniques

The development of catalytic asymmetric methods has revolutionized the synthesis of enantiomerically pure 2,4-diaminobutanoic acid derivatives. These approaches offer significant advantages in terms of atom economy, stereoselectivity, and environmental sustainability compared to traditional resolution methods.

Enzymatic Asymmetric Synthesis

Lipase-catalyzed asymmetric synthesis has emerged as a powerful tool for the preparation of enantiomerically pure diaminobutanoic acid derivatives. The work by López-García and colleagues demonstrated the use of Candida antarctica lipase B for the desymmetrization of dimethyl 3-(benzylamino)glutarate through aminolysis and ammonolysis reactions [10] [11].

The enzymatic process involves the selective hydrolysis of one ester group in the presence of ammonia or primary amines, leading to the formation of enantiopure monoamides in high yields. The reaction conditions were optimized to achieve maximum enantioselectivity, with the best results obtained using toluene as the solvent and controlling the water activity to maintain enzyme stability [10].

The substrate scope of the enzymatic method has been extended to include various amino alcohols and related compounds. The enzyme demonstrates excellent regioselectivity, preferentially acylating primary amino groups over secondary amino groups. This selectivity can be exploited to achieve site-selective modifications of multifunctional substrates [12].

Metal-Catalyzed Asymmetric Synthesis

Transition metal-catalyzed asymmetric synthesis has provided another powerful approach to enantiomerically pure diaminobutanoic acid derivatives. The asymmetric Michael addition of glycine derivatives to nitroalkenes, catalyzed by copper complexes with chiral phosphine ligands, has been reported to give excellent diastereoselectivity and enantioselectivity [13].

The optimization of the metal-catalyzed system involved systematic investigation of ligand structure, metal center, and reaction conditions. The use of 1,2-P,N-ferrocene ligands provided superior results compared to other chiral ligands, with the ortho-substituted products showing significantly improved enantioselectivity when using these specialized ligands [13].

The mechanism of the asymmetric Michael addition involves the formation of a chiral copper-enolate complex, which undergoes stereoselective addition to the nitroalkene substrate. The stereochemical outcome is determined by the steric and electronic properties of the chiral ligand, with the ferrocene-based ligands providing optimal differentiation between the two faces of the enolate [13].

Biocatalytic Approaches

Recent advances in biocatalysis have opened new possibilities for the asymmetric synthesis of diaminobutanoic acid derivatives. The use of engineered enzymes with enhanced activity and selectivity has enabled the development of efficient synthetic routes that operate under mild conditions [14].

The optimization of biocatalytic processes involves consideration of enzyme loading, reaction pH, temperature, and cofactor regeneration systems. The development of immobilized enzyme systems has enabled the recycling of expensive biocatalysts, improving the economics of the process [12].

The integration of multiple enzymes in cascade reactions has provided access to complex synthetic transformations that would be difficult to achieve using traditional chemical methods. These multi-enzyme systems require careful optimization of reaction conditions to ensure compatibility between different enzymatic steps [14].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed to ensure the successful commercialization of 2,4-diaminobutanoic acid hydrobromide. These challenges span technical, economic, and regulatory domains, requiring integrated solutions that address multiple constraints simultaneously.

Technical Scalability Issues

The most significant technical challenge in industrial-scale production is the maintenance of reaction efficiency and selectivity when transitioning from small-scale laboratory conditions to large-scale manufacturing equipment. Heat transfer limitations become particularly problematic in large reactors, where the surface area to volume ratio decreases significantly compared to laboratory glassware [15] [16].

The mixing efficiency in large-scale reactors presents another critical challenge. Inadequate mixing can lead to concentration gradients, hot spots, and inconsistent product quality. The design of appropriate mixing systems requires careful consideration of impeller type, speed, and positioning to ensure uniform distribution of reactants and heat [15].

Temperature control becomes increasingly difficult at larger scales due to the thermal mass of the system and the time required for heat transfer. Exothermic reactions that proceed smoothly in small-scale reactions may become uncontrollable at larger scales, potentially leading to dangerous temperature excursions and product degradation [17].

Economic Considerations

The economic viability of industrial-scale production depends on several factors including raw material costs, process efficiency, and capital equipment requirements. The high cost of specialized reagents and catalysts used in some synthetic routes can significantly impact the overall production economics [18].

Process optimization studies have focused on maximizing atom economy and minimizing waste generation to improve the economic profile of the synthesis. The development of catalyst recycling systems has been particularly important for expensive transition metal catalysts used in asymmetric synthesis [18].

The purification and isolation of the final product present additional economic challenges. The need for high enantiomeric purity requires sophisticated separation techniques that can be expensive to implement and operate at large scale. The development of efficient crystallization processes that can deliver the required purity in a single step is crucial for economic viability .

Process Optimization and Control

The implementation of Process Analytical Technology (PAT) has become essential for maintaining consistent product quality in industrial-scale production. Real-time monitoring of critical process parameters enables rapid detection of deviations and implementation of corrective actions [9].

The use of statistical process control methods has proven valuable for identifying sources of variation and implementing systematic improvements. Control charts and capability studies provide quantitative measures of process performance and help establish appropriate specification limits [9].

The development of robust process control strategies requires extensive characterization of the process design space. Design of Experiments (DoE) approaches have been used to identify critical process parameters and their acceptable ranges, enabling the development of control strategies that maintain product quality while maximizing throughput [9].

Quality Control and Regulatory Compliance

The pharmaceutical industry demands extremely high standards for product quality, requiring comprehensive quality control systems that can detect and quantify impurities at very low levels. The development of analytical methods capable of detecting and quantifying all potential impurities is essential for regulatory approval [20].

The validation of analytical methods according to International Conference on Harmonisation (ICH) guidelines requires extensive studies to demonstrate method accuracy, precision, specificity, and robustness. These validation studies must be conducted at multiple scales to ensure transferability from development to manufacturing [20].

Regulatory compliance requires extensive documentation of all manufacturing processes, including detailed batch records, deviation investigations, and change control procedures. The maintenance of this documentation system throughout the product lifecycle represents a significant ongoing cost [20].